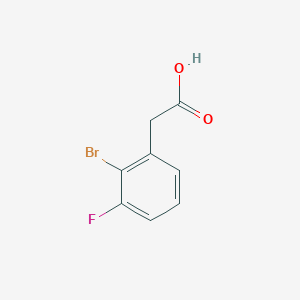

2-(2-Bromo-3-fluorophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCHYZKUKPMGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650425 | |

| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958454-33-6 | |

| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Bromo-3-fluorophenyl)acetic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-3-fluorophenyl)acetic acid is a halogenated phenylacetic acid derivative. Phenylacetic acids and their analogues are significant scaffolds in medicinal chemistry, often serving as building blocks for more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties and synthetic pathways for this compound, based on currently available data.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | (2-Bromo-3-fluoro-phenyl)-acetic acid | [1] |

| CAS Number | 958454-33-6 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [3] |

| Molecular Weight | 233.04 g/mol | |

| Physical Form | Solid, White to Yellow Solid | |

| Boiling Point | 312.2 ± 27.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available. | |

| Solubility | Not available. | |

| Purity (Typical) | ≥97% |

Spectral Data

Detailed experimental spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not currently available in peer-reviewed literature or public spectral databases. Chemical suppliers may hold this data internally as part of their quality control procedures.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, general synthetic routes for phenylacetic acids can be adapted. Below are two plausible synthetic pathways.

Synthesis from 2-Bromo-3-fluorotoluene

This pathway involves the bromination of the benzylic position of 2-bromo-3-fluorotoluene, followed by conversion to a nitrile and subsequent hydrolysis.

Experimental Workflow:

Caption: Synthesis of this compound from 2-bromo-3-fluorotoluene.

Methodology:

-

Benzylic Bromination: 2-Bromo-3-fluorotoluene would be reacted with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 2-bromo-3-fluorobenzyl bromide.

-

Cyanation: The resulting benzyl bromide would then be treated with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form 2-(2-bromo-3-fluorophenyl)acetonitrile.

-

Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile group. This is typically achieved by heating the nitrile with an aqueous acid solution, such as sulfuric acid, to produce the desired carboxylic acid.

Synthesis via Grignard Reagent

An alternative approach involves the formation of a Grignard reagent from 2-bromo-3-fluorobenzyl bromide, followed by carboxylation.

Experimental Workflow:

Caption: Synthesis of this compound via a Grignard reagent.

Methodology:

-

Grignard Reagent Formation: 2-Bromo-3-fluorobenzyl bromide would be reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2-bromo-3-fluorobenzyl)magnesium bromide.[4]

-

Carboxylation: The Grignard reagent is then poured over solid carbon dioxide (dry ice), followed by acidification with a strong acid (e.g., HCl) to yield this compound.[5]

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activity or the involvement of this compound in any signaling pathways. Phenylacetic acid derivatives are a broad class of compounds with diverse biological activities, and this particular molecule may serve as a scaffold or intermediate in the synthesis of pharmacologically active agents. Further research and biological screening would be necessary to elucidate any potential therapeutic applications.

Safety Information

Based on available safety data sheets from suppliers, this compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[6]

-

Hazard Statements: H319 (Causes serious eye irritation).[6]

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.[6]

Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound.

Conclusion

This compound is a chemical intermediate for which basic identifying information is available. However, a comprehensive public dataset of its physical and spectral properties is lacking. The synthetic routes outlined in this guide are based on established organic chemistry principles and provide a logical framework for its preparation. Further experimental work is required to fully characterize this compound and to explore its potential biological activities. This guide serves as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. scbt.com [scbt.com]

- 2. 958454-33-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C8H6BrFO2 | CID 26985274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 958454-33-6 [sigmaaldrich.com]

In-depth Technical Guide: 2-(2-Bromo-3-fluorophenyl)acetic acid (CAS 958454-33-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromo-3-fluorophenyl)acetic acid, with the CAS number 958454-33-6, is a halogenated phenylacetic acid derivative. This document aims to provide a comprehensive technical overview of this compound, consolidating available data on its physicochemical properties, synthesis, and potential applications as a chemical intermediate. However, it is crucial to note that publicly accessible information regarding its specific biological activity, detailed experimental protocols for its synthesis, and its role in signaling pathways is currently limited. The information presented herein is compiled from chemical supplier databases and general literature on related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its chemical structure combines a phenylacetic acid moiety with bromine and fluorine substituents on the aromatic ring, contributing to its unique chemical reactivity and potential as a building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 958454-33-6 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.03 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 312.2 ± 27.0 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Information not available | N/A |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Reactivity

Potential synthetic routes could include:

-

From 2-Bromo-3-fluorotoluene: This would involve the conversion of the methyl group to a carboxylic acid, for instance, via bromination followed by reaction with a cyanide source and subsequent hydrolysis. A patent for the preparation of a similar compound, 2,3-difluorophenylacetic acid, describes a process starting from 2,3-difluorotoluene involving photohalogenation and subsequent carbonylation.[3]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing C-C bonds. A plausible approach could involve the coupling of a suitable boronic acid derivative with a bromo-substituted precursor. While a general protocol for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles is available, a specific application to this compound is not documented.

It is important to note that these are hypothesized routes based on general organic chemistry principles and literature on similar compounds. The actual experimental conditions, including catalysts, solvents, temperatures, and purification methods, would require empirical optimization.

Applications in Research and Development

This compound is primarily available as a research chemical and building block for organic synthesis.[2] Phenylacetic acid derivatives are recognized as important intermediates in the development of pharmaceuticals. For instance, they are precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.

The presence of bromine and fluorine atoms on the phenyl ring of this compound offers several possibilities for further chemical modifications, making it a potentially valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The halogen atoms can serve as handles for various cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of diverse functional groups.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the biological activity of this compound. No studies have been identified that investigate its pharmacological effects, mechanism of action, or its interaction with any biological signaling pathways.

A review of aryl propionic acid derivatives, a class to which this compound belongs, indicates a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anti-cancer effects for some members of this class.[4][5][6] However, these are general properties of the broader chemical family, and specific testing of this compound would be required to determine its biological profile.

Experimental Protocols

As of the date of this document, detailed and verified experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers intending to work with this compound would need to develop and validate their own procedures based on established methods for similar compounds.

A general procedure for a Suzuki-Miyaura coupling reaction, which could potentially be adapted for the synthesis of derivatives of this compound, is provided below for illustrative purposes. This is a general example and not a validated protocol for the synthesis of the title compound.

Illustrative General Workflow for a Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

Based on available safety data sheets from suppliers, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

This compound is a chemical compound with potential as a synthetic intermediate in research and drug development. Its physicochemical properties are partially characterized, but there is a significant gap in the publicly available scientific literature regarding its specific synthesis protocols and biological activity.

Future research efforts could focus on:

-

Developing and publishing a robust and scalable synthetic route to this compound.

-

Screening the compound for various biological activities, given the known pharmacological profiles of other substituted phenylacetic acid derivatives.

-

Investigating its potential as a precursor for novel therapeutic agents.

Until such data becomes available, the utility of this compound will be primarily limited to its role as a chemical building block in exploratory organic synthesis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 958454-33-6|this compound|BLD Pharm [bldpharm.com]

- 3. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

Synthesis of 2-(2-Bromo-3-fluorophenyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(2-bromo-3-fluorophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document details established synthetic pathways, provides adaptable experimental protocols, and includes quantitative data to support laboratory synthesis.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways. The most direct and well-documented method involves the hydrolysis of the corresponding nitrile precursor, 2-(2-bromo-3-fluorophenyl)acetonitrile. Alternative routes, such as the Willgerodt-Kindler reaction of a suitable acetophenone derivative or the carboxylation of a Grignard reagent, offer additional synthetic flexibility. This guide will focus on providing a detailed protocol for the nitrile hydrolysis pathway due to its reliability and the commercial availability of the starting material. The alternative routes will also be discussed, providing a broader synthetic context.

Synthetic Pathways Overview

Three primary synthetic routes for the preparation of this compound have been identified and are outlined below.

Caption: Overview of synthetic routes to this compound.

Route 1: Hydrolysis of 2-(2-Bromo-3-fluorophenyl)acetonitrile (Primary Recommended Route)

This route is the most direct and is recommended due to the commercial availability of the nitrile precursor. The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of substituted benzyl cyanides.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |

| 2-(2-Bromo-3-fluorophenyl)acetonitrile | 1000339-53-6 | 214.03 | 10 | 1.0 |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 100 | 10.0 |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

| Diethyl Ether | 60-29-7 | 74.12 | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 50 mL of deionized water to 50 mL of concentrated sulfuric acid.

-

To the warm solution, add 2.14 g (10 mmol) of 2-(2-bromo-3-fluorophenyl)acetonitrile.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it over 200 g of crushed ice in a beaker.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold deionized water.

-

For purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or toluene.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Typical Reported Yield (%) | Purity (%) |

| This compound | 2.33 | 85-95 | >97 |

Note: Yields are based on analogous reactions and may require optimization for this specific substrate.

Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile precursor.

Alternative Synthetic Routes

The following routes provide alternative strategies for the synthesis of this compound. While potentially viable, they may require more extensive optimization and synthesis of precursors.

Route 2: Willgerodt-Kindler Reaction

This reaction typically involves the conversion of an acetophenone to a phenylacetic acid derivative via a thioamide intermediate.

Proposed Reaction Scheme:

-

Thioamide Formation: 2-Bromo-3-fluoroacetophenone is reacted with sulfur and morpholine at elevated temperatures to yield the corresponding thioamide.

-

Hydrolysis: The resulting thioamide is then hydrolyzed under acidic or basic conditions to afford this compound.

Key Reagents and Conditions:

| Step | Reagents | Conditions |

| Thioamide Formation | 2-Bromo-3-fluoroacetophenone, Sulfur, Morpholine | 120-160 °C, 4-12 hours |

| Hydrolysis | Sulfuric acid or Sodium hydroxide | Reflux, 6-12 hours |

Note: The Willgerodt-Kindler reaction conditions often require careful optimization to achieve good yields, and side reactions can occur.

Route 3: Grignard Reaction and Carboxylation

This classic organometallic approach involves the formation of a Grignard reagent from a benzyl halide, followed by reaction with carbon dioxide.

Proposed Reaction Scheme:

-

Grignard Reagent Formation: 2-Bromo-3-fluorobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the corresponding Grignard reagent.

-

Carboxylation: The Grignard reagent is then added to an excess of solid carbon dioxide (dry ice).

-

Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid to yield the final product.

Key Reagents and Conditions:

| Step | Reagents | Conditions |

| Grignard Reagent Formation | 2-Bromo-3-fluorobenzyl bromide, Magnesium, THF | Anhydrous, inert atmosphere (N2 or Ar) |

| Carboxylation | Solid Carbon Dioxide (Dry Ice) | Low temperature (e.g., -78 °C) |

| Acidic Work-up | Dilute HCl or H2SO4 | Aqueous work-up |

Note: The formation of the Grignard reagent can be sensitive to moisture and may be complicated by the presence of multiple halogen substituents.

Conclusion

The synthesis of this compound is most reliably achieved through the hydrolysis of 2-(2-bromo-3-fluorophenyl)acetonitrile. This method benefits from the commercial availability of the starting material and the use of well-established hydrolysis protocols. Alternative routes via the Willgerodt-Kindler reaction or a Grignard carboxylation offer additional synthetic options but may necessitate more significant process development and optimization. The information provided in this guide is intended to serve as a foundational resource for the successful laboratory-scale synthesis of this important chemical intermediate.

An In-depth Technical Guide to 2-(2-Bromo-3-fluorophenyl)acetic acid: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromo-3-fluorophenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The document details its commercial availability, provides a plausible experimental protocol for its synthesis based on established chemical transformations, and explores its potential biological significance in the context of related compounds.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically exceeding 97%. The table below summarizes the offerings from several prominent vendors.

| Supplier | CAS Number(s) | Purity | Available Quantities | Physical Form | Storage Conditions |

| Sigma-Aldrich | 958454-33-6 | ≥97% | Inquire | Solid | Room Temperature |

| BLDpharm | 958454-33-6 | Inquire | Inquire | Solid | Room Temperature, Cold-chain transportation may be required |

| Parchem | 1375964-39-8 | Inquire | Inquire | Inquire | Inquire |

| Synthonix Corporation | 958454-33-6 | 97% | Inquire | White to Yellow Solid | Room Temperature |

| P212121 | 958454-33-6 | >98% | 1g, 5g | Solid | Inquire |

Note: Pricing and lead times are generally available upon request from the respective suppliers. Multiple CAS numbers may be associated with this compound.

Experimental Protocols: Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on well-established organometallic and carboxylation reactions. The following proposed method utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Proposed Synthetic Pathway:

A potential synthetic route begins with the commercially available 1,2-dibromo-3-fluorobenzene. Through a selective Grignard reagent formation followed by carboxylation and subsequent workup, the desired product can be obtained.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

Materials:

-

1,2-Dibromo-3-fluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry carbon dioxide (solid or gas)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Activate the magnesium surface with a small crystal of iodine if necessary.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1,2-dibromo-3-fluorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which may require gentle heating.

-

Once the reaction has started (indicated by a color change and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux. The selective formation of the Grignard reagent at the less sterically hindered bromine is anticipated.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Introduce dry carbon dioxide gas into the reaction mixture with vigorous stirring, or alternatively, carefully add crushed dry ice in small portions.

-

Continue the addition of carbon dioxide until the exothermic reaction subsides.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

-

Acidic Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by an aqueous solution of hydrochloric acid (e.g., 1 M) until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

-

Potential Biological Significance and Applications

While specific biological activity data for this compound is not widely reported in peer-reviewed literature, the broader class of substituted phenylacetic acid derivatives has garnered significant interest in drug discovery.

Potential as an Intermediate in Drug Synthesis:

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—allows for a wide range of chemical modifications.

Caption: Logical relationships of functional groups and potential reactions.

General Biological Context of Phenylacetic Acid Derivatives:

-

Anti-cancer Agents: Several studies have explored the potential of substituted phenylacetic acid derivatives as anti-cancer agents. The phenylacetic acid scaffold can be modified to interact with various biological targets involved in cancer progression.

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are also investigated for their anti-inflammatory properties. Modifications to the core structure can lead to compounds that modulate inflammatory pathways.

The unique substitution pattern of this compound, particularly the presence of the fluorine atom, can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Spectroscopic and Structural Analysis of 2-(2-Bromo-3-fluorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural characteristics of 2-(2-Bromo-3-fluorophenyl)acetic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public domain raw experimental data, this document outlines the expected spectroscopic features based on the compound's structure and provides standardized experimental protocols for its characterization.

Chemical Identity and Physical Properties

This compound is a solid organic compound with the chemical formula C₈H₆BrFO₂ and a molecular weight of approximately 233.04 g/mol .[1][2] Its structure consists of a phenylacetic acid core substituted with bromine and fluorine atoms on the aromatic ring.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 958454-33-6 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrFO₂ | [4][5] |

| Molecular Weight | 233.04 | [1][2] |

| Physical Form | White to Yellow Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to coupling between the protons and with the fluorine atom. The methylene protons (-CH₂) will likely appear as a singlet around δ 3.6-4.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the δ 170-180 ppm region. The aromatic carbons will appear between δ 110-140 ppm, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The methylene carbon signal is expected around δ 30-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. The C-Br stretch will likely appear in the fingerprint region, below 700 cm⁻¹, and the C-F stretch typically absorbs in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z corresponding to the molecular weight (233.04). Due to the presence of bromine, a characteristic isotopic pattern will be observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and potentially the bromine atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic acid like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Use the solvent peaks as an internal reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

-

Structural and Analytical Workflow Visualization

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 2-(2-Bromo-3-fluorophenyl)acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-(2-Bromo-3-fluorophenyl)acetic acid is limited. This guide provides an overview based on the physicochemical properties of structurally analogous compounds and outlines general experimental protocols for solubility determination.

Introduction

This compound is a substituted phenylacetic acid derivative. The solubility of such compounds is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic route optimization. The presence of a carboxylic acid group, a bromine atom, and a fluorine atom on the phenyl ring imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capabilities, which govern its solubility in various organic solvents.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound suggests a moderate to good solubility in polar organic solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents like alcohols, while the aromatic ring allows for van der Waals interactions with a range of organic media. The halogen substituents (bromine and fluorine) increase the molecular weight and lipophilicity, which may enhance solubility in less polar solvents compared to unsubstituted phenylacetic acid.

Based on structurally related compounds, a qualitative solubility profile can be inferred:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in polar protic solvents like lower-chain alcohols (methanol, ethanol).

-

Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane.

-

Low to Negligible Solubility: Predicted in non-polar solvents such as hexane, cyclohexane, and toluene.

Solubility Data of Structurally Similar Compounds

To provide a practical reference, the following table summarizes the available solubility data for analogous bromophenylacetic and fluorophenylacetic acids. This data can serve as a useful surrogate for estimating the solubility behavior of this compound.

| Compound Name | CAS Number | Solvent | Reported Solubility |

| 4-Bromophenylacetic acid | 1878-68-8 | Ethanol | Soluble (5% solution is clear)[1][2][3][4] |

| Water | Slightly soluble[2][3] | ||

| Chloroform | Soluble[5] | ||

| 4-Fluorophenylacetic acid | 405-50-5 | Water | Moderately soluble, though some sources state insoluble[6][7][8] |

| Ethanol | Moderately soluble[6] | ||

| Hexane | Insoluble[6] | ||

| Benzene | Insoluble[6] | ||

| Heptane | Can be crystallized from[7] | ||

| 2-Fluorophenylacetic acid | 451-82-1 | - | General qualitative data suggests solubility in organic solvents. |

Experimental Protocols for Solubility Determination

A precise determination of solubility requires a systematic experimental approach. The following outlines a general protocol for assessing the solubility of a carboxylic acid like this compound in organic solvents.

4.1. Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and vials

4.2. General Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

References

- 1. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Bromophenylacetic acid CAS#: 1878-68-8 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]

- 8. marutiindustries.in [marutiindustries.in]

Stability and Storage of 2-(2-Bromo-3-fluorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 2-(2-Bromo-3-fluorophenyl)acetic acid. The information herein is curated for researchers, scientists, and professionals in drug development who handle this and structurally related compounds. This guide outlines recommended storage conditions, potential degradation pathways, and standardized experimental protocols for stability assessment.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or decomposition over time under specified conditions. Factors influencing stability include temperature, humidity, light, and interaction with other chemicals or the container closure system. Understanding these factors is critical for ensuring the integrity, purity, and shelf-life of this compound for research and development purposes.

Recommended Storage and Handling

Based on available data from chemical suppliers and safety data sheets (SDS) for structurally similar compounds, the following storage and handling procedures are recommended for this compound.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents acceleration of thermal degradation pathways.[1] |

| Atmosphere | Sealed in a dry environment, under an inert gas (e.g., Argon, Nitrogen) | The compound is potentially sensitive to moisture (hygroscopic) and air (oxidation).[2] |

| Light | Store in a light-resistant container | Phenylacetic acid derivatives can be sensitive to light, which may induce photolytic degradation.[2] |

| Container | Tightly closed, non-reactive container (e.g., amber glass bottle) | Prevents contamination and interaction with the container material.[2] |

For handling, it is advised to work in a well-ventilated area or under a chemical fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure—a substituted phenylacetic acid—several potential degradation routes can be anticipated. Forced degradation studies are essential to identify these pathways definitively.

-

Hydrolysis: The carboxylic acid functional group is generally stable to hydrolysis. However, under extreme pH and temperature conditions, reactions involving the aryl halide or other parts of the molecule could occur.

-

Oxidation: The benzene ring and the benzylic carbon are susceptible to oxidative degradation, potentially leading to the formation of various oxygenated derivatives.

-

Photodegradation: Aromatic compounds can absorb UV light, leading to photolytic cleavage of bonds. The carbon-bromine bond is a potential site for photolysis.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a common degradation pathway for carboxylic acids.[3][4]

The following diagram illustrates a logical workflow for investigating these potential degradation pathways.

Experimental Protocols for Stability Testing

To formally assess the stability of this compound, a series of studies based on the International Council for Harmonisation (ICH) guidelines should be conducted. These include long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the compound under recommended and stressed storage conditions.

Table 2: Parameters for Long-Term and Accelerated Stability Studies

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Experimental Protocol:

-

Sample Preparation: Place a sufficient quantity of this compound in the intended container closure system.

-

Storage: Place the samples in calibrated stability chambers maintained at the conditions specified in Table 2.

-

Sampling: At each time point, withdraw samples for analysis.

-

Analysis: Analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating analytical method (e.g., HPLC).

-

Data Evaluation: Evaluate the data for any significant changes over time. A "significant change" is typically defined as a failure to meet the established specification.

The following diagram illustrates the workflow for long-term and accelerated stability testing.

Forced Degradation (Stress) Studies

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical methods used.

Table 3: Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | Up to 7 days at room temperature or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M NaOH | Up to 7 days at room temperature or elevated temperature (e.g., 60°C) |

| Oxidation | 3% H₂O₂ | Up to 7 days at room temperature |

| Thermal | 60°C or higher (in 10°C increments above accelerated testing) | Up to 7 days |

| Photostability | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | As per ICH Q1B guidelines[1][5][6][7] |

Experimental Protocol:

-

Sample Preparation: Prepare solutions or suspensions of this compound in the respective stress media. For thermal and photostability, the solid compound is used.

-

Stress Application: Expose the samples to the conditions outlined in Table 3.

-

Neutralization/Quenching: For hydrolytic and oxidative studies, neutralize the solution after the stress period to stop further degradation.

-

Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC-UV, LC-MS) to separate and identify the parent compound and any degradation products.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the active ingredient and its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

- 1. jordilabs.com [jordilabs.com]

- 2. researchgate.net [researchgate.net]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ikev.org [ikev.org]

- 7. ema.europa.eu [ema.europa.eu]

Synthesis of 2-(2-Bromo-3-fluorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines potential synthetic pathways for the preparation of 2-(2-Bromo-3-fluorophenyl)acetic acid, a valuable building block in pharmaceutical and agrochemical research. The information presented is curated for an audience with a strong background in organic chemistry.

Core Synthetic Strategies

Two primary and plausible synthetic routes have been identified for the synthesis of this compound, starting from commercially available precursors. These routes are:

-

Multi-step synthesis starting from 2-Bromo-3-fluorotoluene. This classic approach involves the functionalization of the benzylic methyl group.

-

Synthesis via the Willgerodt-Kindler reaction of 2-Bromo-3-fluoroacetophenone. This method offers a convergent approach to installing the acetic acid moiety.

The following sections provide a detailed examination of each proposed pathway, including experimental protocols adapted from established methodologies for analogous transformations.

Route 1: Synthesis from 2-Bromo-3-fluorotoluene

This synthetic route is a three-step process involving benzylic bromination, cyanation, and subsequent hydrolysis of the resulting nitrile.

Logical Workflow

Caption: Synthetic pathway from 2-Bromo-3-fluorotoluene.

Experimental Protocols

Step 1: Benzylic Bromination of 2-Bromo-3-fluorotoluene

This reaction follows a free-radical mechanism and is typically initiated by light or a radical initiator. The Wohl-Ziegler reaction is a relevant named reaction for this transformation.[1]

-

Methodology: To a solution of 2-bromo-3-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride, cyclohexane, or a halogenated benzene), N-bromosuccinimide (NBS) is added in a 1.0-1.1 molar equivalent. A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is also added. The reaction mixture is heated to reflux and irradiated with a UV lamp or a high-wattage incandescent lamp until TLC or GC analysis indicates the consumption of the starting material. The reaction mixture is then cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 2-bromo-3-fluorobenzyl bromide. Purification can be achieved by distillation under reduced pressure or chromatography. A patent for a similar substrate, 4-bromo-2-fluorotoluene, describes a thermal bromination process at elevated temperatures.[2][3]

Step 2: Cyanation of 2-Bromo-3-fluorobenzyl bromide

This step proceeds via a nucleophilic substitution (SN2) reaction.

-

Methodology: The crude 2-bromo-3-fluorobenzyl bromide is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water. Sodium cyanide or potassium cyanide (1.1-1.5 molar equivalents) is added portion-wise, and the mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) until the reaction is complete, as monitored by TLC or GC. The reaction mixture is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The resulting crude 2-(2-bromo-3-fluorophenyl)acetonitrile can be purified by vacuum distillation or column chromatography. This intermediate is also noted to be commercially available.[4]

Step 3: Hydrolysis of 2-(2-Bromo-3-fluorophenyl)acetonitrile

The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid, which can be performed under acidic or basic conditions.

-

Acidic Hydrolysis: The nitrile is heated at reflux in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Basic Hydrolysis: The nitrile is refluxed in an aqueous or aqueous-alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the mixture is cooled, and any non-acidic impurities are removed by extraction with an organic solvent. The aqueous phase is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The product is isolated by filtration, washed with cold water, and purified by recrystallization.

Route 2: Synthesis via Willgerodt-Kindler Reaction

This route provides a more convergent synthesis, assuming the availability of the corresponding acetophenone derivative.

Logical Workflow

Caption: Synthetic pathway from 2-Bromo-3-fluoroacetophenone.

Experimental Protocols

Step 1: Willgerodt-Kindler Reaction of 2-Bromo-3-fluoroacetophenone

The Willgerodt-Kindler reaction converts aryl alkyl ketones into the corresponding ω-aryl-alkanoic acid amides or thioamides.[5][6]

-

Methodology: A mixture of 2-bromo-3-fluoroacetophenone, elemental sulfur (typically 2-3 molar equivalents), and morpholine (2-4 molar equivalents) is heated to reflux, often in a high-boiling solvent like pyridine or dimethylformamide, although the reaction can sometimes be run neat. The reaction is heated until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is treated to hydrolyze the intermediate thioamide. For some substrates, microwave-assisted heating has been shown to improve reaction times and yields.[7]

Step 2: Hydrolysis of the Thioamide Intermediate

The thioamide formed in situ is typically hydrolyzed without isolation.

-

Methodology: After the initial Willgerodt-Kindler reaction, the cooled mixture is subjected to hydrolysis. This is usually achieved by adding an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) and heating the mixture to reflux for several hours until the hydrolysis is complete. If basic hydrolysis is used, the reaction mixture is worked up as described in Route 1, Step 3. For acidic hydrolysis, the product often precipitates upon cooling and dilution with water. The crude this compound is then collected and purified by recrystallization. A phase-transfer catalyst can be employed to facilitate the hydrolysis of the intermediate thiomorpholide under basic conditions.[8]

The starting material, 2-bromo-3-fluoroacetophenone, can be prepared via Friedel-Crafts acylation of 1-bromo-2-fluorobenzene or purchased from commercial suppliers.

Data Summary

The following table summarizes the key transformations and typical reaction conditions. Note that yields are highly substrate and condition-dependent and are provided as a general reference based on analogous reactions in the literature.

| Starting Material | Transformation | Key Reagents | Typical Solvent | Typical Conditions | Product | Reference Yield Range |

| 2-Bromo-3-fluorotoluene | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN/BPO | CCl₄, Chlorobenzene | Reflux, UV irradiation | 2-Bromo-3-fluorobenzyl bromide | 70-90% |

| 2-Bromo-3-fluorobenzyl bromide | Cyanation | NaCN, KCN | DMSO, EtOH/H₂O | 25-70 °C | 2-(2-Bromo-3-fluorophenyl)acetonitrile | 80-95% |

| 2-(2-Bromo-3-fluorophenyl)acetonitrile | Hydrolysis | H₂SO₄ (aq) or NaOH (aq) | Water, Ethanol | Reflux | This compound | 75-90% |

| 2-Bromo-3-fluoroacetophenone | Willgerodt-Kindler Reaction & Hydrolysis | Sulfur, Morpholine; then H₂SO₄ (aq) or NaOH (aq) | Pyridine, DMF, or neat | Reflux | This compound | 60-85% |

Conclusion

The synthesis of this compound can be effectively achieved through at least two reliable synthetic routes. The choice of route will likely depend on the availability and cost of the starting materials. The multi-step synthesis from 2-bromo-3-fluorotoluene is a robust and well-precedented pathway. The Willgerodt-Kindler approach offers a more convergent strategy if the corresponding acetophenone is readily accessible. Both methods utilize standard and well-understood organic transformations, making them suitable for implementation in a research or process development setting.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 3. WO2003055833A1 - Process for thermal benzylic bromination - Google Patents [patents.google.com]

- 4. 1000339-53-6|2-(2-Bromo-3-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 2-(2-Bromo-3-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of amide derivatives from 2-(2-bromo-3-fluorophenyl)acetic acid. Amides derived from this starting material are of significant interest in medicinal chemistry and drug discovery due to the presence of the bromo and fluoro substituents, which can modulate the pharmacological properties of a molecule, such as metabolic stability, binding affinity, and membrane permeability. The following protocols outline three common and effective methods for amide bond formation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) mediated coupling, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) mediated coupling, and a two-step procedure involving the formation of an acyl chloride intermediate.

General Workflow for Amide Synthesis

Caption: General workflow for the synthesis of amides from this compound.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, reliable procedure for amide bond formation that proceeds through a reactive O-acylisourea intermediate stabilized by HOBt to minimize side reactions and racemization.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M), add the desired amine (1.0-1.2 eq) and HOBt (1.2 eq).

-

Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.

-

Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).

-

Add DIPEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with Ethyl Acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure amide.

Protocol 3: Acyl Chloride Formation Followed by Amidation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. This method is often suitable for less reactive amines.

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

A catalytic amount of anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Amine (primary or secondary)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: Acyl Chloride Formation

-

To a solution of this compound (1.0 eq) in anhydrous DCM or Toluene (0.2-1.0 M), add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.0-1.2 eq) and TEA or pyridine (1.5-2.0 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the solution of the acyl chloride to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final amide.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: Acyl Chloride |

| Coupling/Activating Agent | EDC·HCl / HOBt | HATU | Oxalyl Chloride or SOCl₂ |

| Base | DIPEA or TEA | DIPEA | TEA or Pyridine |

| Solvent | DCM or DMF | DMF | DCM or Toluene |

| Reaction Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 1-4 hours | 2-5 hours (total) |

| Number of Steps | One-pot | One-pot | Two steps |

Table 2: Representative Yields for Amide Synthesis from Phenylacetic Acid Derivatives

Disclaimer: The following yields are for analogous reactions involving phenylacetic acid derivatives and are intended to be representative. Actual yields for the synthesis of amides from this compound may vary depending on the specific amine and reaction conditions.

| Amine Substrate | Coupling Method | Representative Yield (%) | Reference |

| Aniline | EDC/HOBt | 75-90% | General literature precedent |

| Benzylamine | EDC/HOBt | 80-95% | General literature precedent |

| Morpholine | EDC/HOBt | 85-98% | General literature precedent |

| Aniline | HATU | 85-95% | General literature precedent |

| Benzylamine | HATU | 90-99% | General literature precedent |

| Morpholine | HATU | 90-99% | General literature precedent |

| Aniline | Acyl Chloride | 70-85% | General literature precedent |

| Benzylamine | Acyl Chloride | 75-90% | General literature precedent |

| Morpholine | Acyl Chloride | 80-95% | General literature precedent |

Signaling Pathways and Logical Relationships

The synthesis of amides from carboxylic acids generally follows a common mechanistic pathway involving the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by an amine.

Caption: Mechanistic pathway for amide synthesis.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(2-Bromo-3-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This methodology is of paramount importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-(2-Bromo-3-fluorophenyl)acetic acid with various arylboronic acids. The resulting 2-(3-fluoro-[1,1'-biphenyl]-2-yl)acetic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals and other functional organic molecules.

The substrate, this compound, presents specific challenges due to the steric hindrance around the reaction center and the presence of a carboxylic acid functionality. These factors necessitate careful optimization of reaction conditions to achieve high yields and purity.

Challenges in the Suzuki-Miyaura Coupling of this compound

Several factors can influence the efficiency of the Suzuki-Miyaura coupling of this particular substrate:

-

Steric Hindrance: The bromine atom is in the ortho position to the acetic acid side chain, and the fluorine atom is in the meta position. This steric congestion can hinder the oxidative addition of the palladium catalyst to the aryl bromide, which is a critical step in the catalytic cycle. To overcome this, the use of bulky and electron-rich phosphine ligands is often required to promote the formation of the active catalytic species.

-

Influence of the Carboxylic Acid Group: The presence of a free carboxylic acid can complicate the reaction in several ways:

-

Acid-Base Chemistry: The acidic proton of the carboxylic acid will react with the basic conditions typically required for the Suzuki-Miyaura coupling. This necessitates the use of at least one extra equivalent of base to ensure the reaction proceeds.

-

Catalyst Inhibition: The carboxylate anion formed under basic conditions can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species and slowing down or inhibiting the reaction.

-

Solubility Issues: The salt formed from the carboxylic acid and the inorganic base may have limited solubility in the organic solvents commonly used for Suzuki couplings, which can negatively impact reaction rates.

-

Recommended Strategies

To address the challenges mentioned above, two primary strategies are recommended:

-

Direct Coupling of the Free Acid: This approach is more atom-economical but requires careful selection of the base and catalyst system to overcome the inhibitory effects of the carboxylate. The use of a strong, non-coordinating base and a robust catalyst is crucial.

-

Protection of the Carboxylic Acid: Esterification of the carboxylic acid, for example, to a methyl or ethyl ester, is a highly recommended strategy. The resulting ester is inert under the standard Suzuki-Miyaura coupling conditions, thus avoiding the complications associated with the free acid. The ester can then be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid product.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. Safety Precaution: These experiments should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Direct Coupling of this compound

This protocol describes the direct coupling of the free carboxylic acid. It is crucial to use a sufficient excess of a suitable base.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4-10 mol%)

-

Potassium phosphate tribasic (K₃PO₄, 3-4 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 1 M HCl (aq.) to acidify the mixture to pH ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Recommended Procedure - Coupling of Methyl 2-(2-Bromo-3-fluorophenyl)acetate

This protocol involves the protection of the carboxylic acid as a methyl ester, which generally leads to higher yields and cleaner reactions.

Part A: Esterification of this compound

-

Dissolve this compound (1.0 mmol) in methanol (10 mL).

-

Add concentrated sulfuric acid (0.1 mL) dropwise.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-(2-bromo-3-fluorophenyl)acetate.

Part B: Suzuki-Miyaura Coupling

Materials:

-

Methyl 2-(2-bromo-3-fluorophenyl)acetate (from Part A)

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.5 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk tube, add methyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (2.5 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (8 mL) and degassed water (2 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the methyl ester of the coupled product.

Part C: Hydrolysis of the Methyl Ester

-

Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Add lithium hydroxide (LiOH, 2-3 equivalents).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl (aq.) to pH ~2-3.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound and its methyl ester with various arylboronic acids.

Table 1: Direct Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 65-75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 20 | 60-70 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | 70-80 |

Table 2: Coupling of Methyl 2-(2-Bromo-3-fluorophenyl)acetate

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 14 | 80-90 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 90 | 10 | 90-98 |

*Yields are for the coupled ester product prior to hydrolysis.

Visualization of Experimental Workflow

The following diagram illustrates the recommended workflow for the Suzuki-Miyaura coupling of this compound, including the protection and deprotection steps.

Caption: Recommended workflow for the synthesis of 2-(3-fluoro-[1,1'-biphenyl]-2-yl)acetic acid.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(2-Bromo-3-fluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-(2-bromo-3-fluorophenyl)acetic acid and its derivatives. This versatile building block is of significant interest in the synthesis of novel pharmaceutical compounds and complex organic materials. The ortho-bromo-fluoro substitution pattern presents unique challenges and opportunities for creating sterically hindered and electronically modulated biaryl, vinyl, amino, and alkynyl structures.

The following sections detail reaction conditions and protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. The provided data is representative of typical results for structurally similar substrates and should serve as a starting point for reaction optimization.

Data Presentation

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of this compound derivatives. It is important to note that optimal conditions and yields may vary depending on the specific coupling partner and reaction scale.

Table 1: Suzuki-Miyaura Coupling of this compound Esters with Arylboronic Acids

| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3 equiv) | DME/H₂O (4:1) | 90 | 24 | 78 |

| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5 equiv) | t-AmylOH | 110 | 18 | 75 |

Table 2: Buchwald-Hartwig Amination of this compound Esters

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.5 equiv) | Toluene | 100 | 8 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 20 | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | JohnPhos (4) | K₃PO₄ (2 equiv) | Toluene | 100 | 16 | 82 |

| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.5 equiv) | Toluene | 110 | 24 | 70 |

Table 3: Heck Coupling of this compound Esters with Alkenes

| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2 equiv) | DMF | 120 | 24 | 75 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc (2 equiv) | DMAc | 140 | 18 | 85 |

| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2 equiv) | NMP | 130 | 24 | 68 |

| 4 | Cyclohexene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2.5 equiv) | 1,4-Dioxane | 120 | 36 | 55 |

Table 4: Sonogashira Coupling of this compound Esters with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N/THF (1:1) | THF | 60 | 6 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | Toluene | 80 | 12 | 88 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 70 | 8 | 85 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Acetonitrile | RT | 24 | 78 |

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of a methyl or ethyl ester of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

-

Methyl 2-(2-bromo-3-fluorophenyl)acetate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous toluene

-

Deionized water

Procedure:

-

To an oven-dried Schlenk flask, add methyl 2-(2-bromo-3-fluorophenyl)acetate, arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with argon three times.

-

Under a positive flow of argon, add palladium(II) acetate and SPhos.

-

Add anhydrous toluene and deionized water (10:1 ratio, to achieve a 0.1 M concentration of the aryl bromide).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-